molecular formula C18H18ClN3O3S2 B6578042 N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide CAS No. 1172287-31-8

N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide

Cat. No.: B6578042
CAS No.: 1172287-31-8
M. Wt: 423.9 g/mol
InChI Key: QNNRBNVYHVGFTF-UHFFFAOYSA-N
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Description

N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide is a complex organic compound featuring a benzothiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form 1,3-benzothiazole derivatives

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted benzothiazoles.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • N-Benzyl-2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

  • 4-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Uniqueness: N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide stands out due to its specific structural features, such as the presence of the N-methylmethanesulfonamido group, which may confer unique chemical and biological properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness

Properties

IUPAC Name

N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S2/c1-21(27(2,24)25)12-16(23)22(11-13-7-4-3-5-8-13)18-20-17-14(19)9-6-10-15(17)26-18/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNRBNVYHVGFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N(CC1=CC=CC=C1)C2=NC3=C(S2)C=CC=C3Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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